molecular formula C8H6ClNO B13135403 4-Chloro-3-methylbenzo[d]isoxazole

4-Chloro-3-methylbenzo[d]isoxazole

Cat. No.: B13135403
M. Wt: 167.59 g/mol
InChI Key: RKEPYRSRDOBAJC-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzo[d]isoxazole is a heterocyclic compound with the molecular formula C8H6ClNO. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursorsThe reaction mixture is then refluxed for several hours, and the product is isolated through extraction and distillation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of eco-friendly and cost-effective methods is a focus of ongoing research .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylbenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The compound’s effects are mediated through specific pathways, which can vary based on its structural modifications and the biological context .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-methylbenzo[d]isoxazole is unique due to the presence of both chlorine and methyl substituents on the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3

InChI Key

RKEPYRSRDOBAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC=C2)Cl

Origin of Product

United States

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